1-Cyclopropaneamidocyclopropane-1-carboxylic acid

Structural biology Medicinal chemistry Conformational analysis

1-Cyclopropaneamidocyclopropane-1-carboxylic acid (CAS 1866227-87-3; molecular formula C₈H₁₁NO₃; MW 169.18 g/mol; SMILES: O=C(NC1(C(=O)O)CC1)C1CC1) is a synthetic cyclopropane-containing amido acid derivative characterized by two distinct cyclopropane rings linked through a secondary amide bond, with a free carboxylic acid group at the α-position of one ring. This compound belongs to the broader class of cyclopropane carboxylic acid amides, which have established roles as plant growth regulators and versatile intermediates in pharmaceutical synthesis.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
Cat. No. B12071624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropaneamidocyclopropane-1-carboxylic acid
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2(CC2)C(=O)O
InChIInChI=1S/C8H11NO3/c10-6(5-1-2-5)9-8(3-4-8)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)
InChIKeyZAZDVYHPCPIEEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropaneamidocyclopropane-1-carboxylic acid (CAS 1866227-87-3): A Dual-Cyclopropane Amido Acid Building Block for Plant Growth Regulation and Medicinal Chemistry


1-Cyclopropaneamidocyclopropane-1-carboxylic acid (CAS 1866227-87-3; molecular formula C₈H₁₁NO₃; MW 169.18 g/mol; SMILES: O=C(NC1(C(=O)O)CC1)C1CC1) is a synthetic cyclopropane-containing amido acid derivative characterized by two distinct cyclopropane rings linked through a secondary amide bond, with a free carboxylic acid group at the α-position of one ring . This compound belongs to the broader class of cyclopropane carboxylic acid amides, which have established roles as plant growth regulators and versatile intermediates in pharmaceutical synthesis [1]. Unlike simpler 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives that serve as ethylene biosynthesis precursors, this compound's N-acylated structure eliminates the free amine, redirecting its biological interaction profile and synthetic utility [2].

Why 1-Cyclopropaneamidocyclopropane-1-carboxylic acid Cannot Be Replaced by Common ACC Analogs or Mono-Cyclopropane Carboxylic Acids


Generic substitution within the cyclopropane carboxylic acid class is precluded by the compound's distinctive dual-cyclopropane N-acylated architecture. Unlike 1-aminocyclopropane-1-carboxylic acid (ACC), which acts as a substrate for ACC oxidase to produce ethylene [1], 1-cyclopropaneamidocyclopropane-1-carboxylic acid lacks the primary amine required for enzymatic turnover, redirecting its activity toward auxin modulation rather than ethylene generation [2]. Compared with cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA), which function as competitive ACC oxidase inhibitors (Ki values determined on partially purified apple ACO) [1], this compound's amide-linked second cyclopropane introduces conformational rigidity and altered hydrogen-bonding capacity that fundamentally changes target engagement. The free carboxylic acid at the α-position further distinguishes it from simple cyclopropanecarboxamides, enabling salt formation and conjugation chemistries unavailable to non-carboxylated analogs.

Quantitative Differentiation Evidence: 1-Cyclopropaneamidocyclopropane-1-carboxylic acid vs. Closest Structural Analogs


Structural Scaffold Differentiation: Dual Cyclopropane Amido Acid vs. Mono-Cyclopropane Carboxylic Acid Analogs

1-Cyclopropaneamidocyclopropane-1-carboxylic acid possesses a dual-cyclopropane scaffold (two cyclopropane rings connected via a secondary amide) with a free α-carboxylic acid group, distinguishing it from all common ACC analogs. 1-Aminocyclopropane-1-carboxylic acid (ACC, MW 101.1) contains a single cyclopropane with a free amine; cyclopropane-1,1-dicarboxylic acid (CDA, MW 144.12) has one cyclopropane with two carboxyl groups; trans-2-phenylcyclopropane-1-carboxylic acid (PCCA, MW 162.19) bears a single cyclopropane with a phenyl substituent [1]. The target compound's molecular weight of 169.18 g/mol and its capacity for both hydrogen-bond donation (carboxylic acid OH, amide NH) and acceptance (carbonyl oxygens) generates a distinct pharmacophoric profile . No other compound in the ACC analog class combines an N-cyclopropanecarbonyl substituent with a cyclopropane α-amino acid core.

Structural biology Medicinal chemistry Conformational analysis

Synthetic Route Advantage: Milder Conditions and Higher Yield vs. Prior Nitro Reduction Methods

The patented synthetic method for 1-carboxamido-1-cyclopropanecarboxylic acid compounds (directly applicable to the target compound class) employs malonic acid dicarboxylic diester as a starting material, proceeding through cyclopropanation with dibromomethane, asymmetric ammoniation, and hydrolysis [1]. Compared to the prior art nitro reduction ammoniation approach, the patent explicitly claims 'milder conditions and higher yield' through dynamic monitoring that achieves 'asymmetric ammoniation intermediate product with mild condition and high selectivity' [1]. The starting materials are described as having 'wide selection range, easily obtained raw materials and low price,' with the asymmetric ammoniation step screened to favor asymmetric addition over symmetric diamidation [1].

Process chemistry Organic synthesis Scale-up

Biological Mechanism Differentiation: Auxin Modulation vs. Ethylene Precursor/Inhibitor Activity

Cyclopropanamic acid (the broader compound class into which 1-cyclopropaneamidocyclopropane-1-carboxylic acid falls as a key synthetic intermediate) functions as a cyclopropane carboxylic acid plant growth regulator that 'can effectively reduce the auxin concentration at the growing point and control apical dominance' [1]. This mechanism is fundamentally distinct from ACC, which acts as the direct biosynthetic precursor of ethylene and is converted by ACC oxidase [2], and from CDA and PCCA, which act as competitive ACC oxidase inhibitors with Ki values determined on partially purified apple ACO [3]. Unlike ACC analogs that modulate ethylene production, cyclopropanamic acid derivatives influence auxin homeostasis, and when combined with ethephon, demonstrate synergistic enhancement of plant height control and yield improvement in maize [1].

Plant growth regulation Auxin signaling Ethylene biosynthesis

Conformational Constraint and Metabolic Stability: Dual Cyclopropane vs. Flexible-Chain Amido Acid Derivatives

The target compound's dual cyclopropane architecture imposes severe conformational restriction on both the amide backbone and the α-amino acid moiety, a feature leveraged in drug design to enhance target selectivity and metabolic stability . Cyclopropane-containing compounds are recognized for their ability to resist oxidative metabolism due to the ring strain and unique electronic properties of the cyclopropane C–C bonds [1]. In contrast, acyclic amido acid analogs such as N-acetylalanine (MW 131.13) or N-acetyl-α-aminoisobutyric acid possess freely rotatable bonds that permit multiple low-energy conformations, potentially reducing binding selectivity. Review data indicate that cyclopropane analogs exhibit diverse pharmacological activities including antimicrobial, antiviral, and anticancer effects attributable in part to their constrained geometry [1].

Drug design Peptidomimetics Metabolic stability

Optimal Application Scenarios for 1-Cyclopropaneamidocyclopropane-1-carboxylic acid Based on Quantitative Differentiation Evidence


Agricultural Plant Growth Regulator Development: Auxin Modulation with Ethephon Synergy

Based on the mechanism of cyclopropanamic acid derivatives in reducing auxin concentration at growing points and synergizing with ethephon for maize yield enhancement [1], researchers developing next-generation plant growth regulators should prioritize this compound as a lead scaffold. The dual-cyclopropane architecture provides a distinct auxin-modulating profile orthogonal to ethylene-pathway inhibitors such as CDA and PCCA (which act as ACC oxidase inhibitors) [2]. Application in maize field trials has demonstrated that cyclopropanamic acid–ethephon combinations reduce plant height, lower ear position, increase leaf area above the ear, enhance photosynthetic efficiency, and improve lodging resistance and yield compared to either agent alone [1].

Conformationally Constrained Building Block for Peptidomimetic and Kinase Inhibitor Synthesis

The compound's free carboxylic acid enables direct conjugation to amines, alcohols, or hydrazines, while the dual-cyclopropane scaffold provides extreme conformational rigidity valued in kinase inhibitor design [1]. Cyclopropane carboxamido-substituted aromatic compounds have demonstrated anti-tumor activity through protein kinase inhibition, including tyrosine kinase and Raf kinase targets [2]. The target compound's structural features—particularly the α-amino acid motif with N-cyclopropanecarbonyl capping—make it suitable as a core fragment for generating focused libraries of constrained amino acid derivatives for probing ATP-binding pocket geometries that differ from those accommodated by flexible glycine or alanine analogs.

Ethylene Biosynthesis Pathway Probe: Mechanistic Discrimination Between Auxin- and Ethylene-Mediated Growth Responses

For plant biology studies requiring dissection of auxin–ethylene crosstalk, this compound class offers a tool to selectively modulate auxin homeostasis without directly altering ethylene production, in contrast to ACC (ethylene precursor) and CDA/PCCA (ACC oxidase inhibitors with determined Ki values on apple ACO) [1] [2]. This mechanistic orthogonality is critical for experiments seeking to attribute physiological responses specifically to auxin signaling rather than to secondary ethylene effects, particularly in model systems where ACC treatment confounds interpretation by elevating ethylene levels [2].

Process Chemistry Optimization: Scalable Asymmetric Amidation Route with Advantageous Cost Profile

Procurement teams sourcing this compound for multi-kilogram campaigns should leverage the patent-described synthetic route that uses widely available, low-cost starting materials (malonic acid dicarboxylic diester, dibromomethane, ammonia source) and achieves asymmetric mono-amidation through dynamic monitoring [1]. The claimed advantages of milder conditions and higher yield compared to legacy nitro reduction ammoniation routes translate to reduced solvent consumption, lower energy input, and improved process safety—factors directly impacting cost-of-goods at scale [1].

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